2-(4-Formylphenyl)isonicotinic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Organic and Inorganic Chemistry

Pyridine carboxylic acids are a class of heterocyclic compounds that have long been recognized for their importance in various fields of chemistry. wikipedia.org Their derivatives are integral to medicinal chemistry, with many exhibiting a wide range of biological activities. ajol.info In the realm of materials science, the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group provide excellent coordination sites for metal ions. wikipedia.org This ability to act as a multidentate ligand makes them exceptional building blocks for the construction of coordination polymers and MOFs. rroij.comresearchgate.net These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, which lead to applications in gas storage, separation, and catalysis. rroij.comresearchgate.net

Structural Characteristics of the Formylphenyl and Isonicotinic Acid Moieties as Versatile Building Blocks

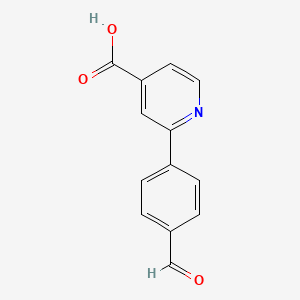

The power of 2-(4-Formylphenyl)isonicotinic acid as a molecular building block lies in the distinct functionalities of its two primary components: the isonicotinic acid moiety and the formylphenyl moiety.

The isonicotinic acid portion serves as the primary coordination site. The nitrogen atom of the pyridine ring and the carboxylate group can bind to metal centers, forming stable, extended networks. wikipedia.org The rigid nature of the pyridine ring helps to create well-defined and predictable structures in the resulting coordination polymers.

The formylphenyl group, on the other hand, introduces a reactive aldehyde functional group. This aldehyde can participate in a variety of post-synthetic modifications, allowing for the functionalization of the resulting material. For instance, the aldehyde can be used to graft other molecules onto the framework, or it can participate in further chemical reactions to create new functionalities within the pores of a MOF. This versatility is a key aspect of modern materials design, enabling the creation of "smart" materials with tailored properties.

A probable synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govmdpi.comrsc.org This reaction would typically involve the coupling of a protected 2-halo-isonicotinic acid derivative with 4-formylphenylboronic acid. The use of palladium catalysts allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. nih.govmdpi.comrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Chloroisonicotinic acid (or its ester) | 4-Formylphenylboronic acid | Palladium(0) complex (e.g., Pd(PPh₃)₄) | This compound |

Table 2: Representative Suzuki-Miyaura Coupling for the Synthesis of this compound

Overview of Research Paradigms and Future Directions for this compound Studies

Current research involving ligands similar to this compound is heavily focused on the development of functional MOFs and coordination polymers. The presence of the aldehyde group opens up exciting possibilities for creating materials with dynamic properties.

One major area of investigation is the development of luminescent sensors . nih.gov MOFs constructed from ligands containing specific functional groups can exhibit luminescence that is sensitive to the presence of certain guest molecules. researchgate.netnih.gov The aldehyde groups in a MOF derived from this compound could interact with specific analytes, leading to a change in the material's luminescent properties, thus enabling its use as a sensor. researchgate.net

Another promising direction is in the field of heterogeneous catalysis . The pores of MOFs can be designed to act as size-selective reaction vessels, and the functional groups within the pores can act as catalytic sites. The aldehyde functionality of this linker could be utilized to anchor catalytic species or could itself participate in catalytic transformations.

Furthermore, the ability to post-synthetically modify the aldehyde group allows for the creation of a wide range of materials from a single parent MOF. This "platform" approach is highly desirable in materials chemistry, as it allows for the systematic tuning of properties to suit specific applications. Future research will likely focus on exploring the full range of chemical transformations that can be performed on the aldehyde group within the context of a MOF, leading to new materials with enhanced capabilities for gas separation, drug delivery, and other advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJBJGZPIGBYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov For 2-(4-formylphenyl)isonicotinic acid, ¹H and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the formyl group (CHO), the phenyl ring, and the pyridine (B92270) ring. The chemical shifts of these protons are influenced by their electronic environment. For instance, the formyl proton would appear at a characteristically downfield position due to the electron-withdrawing nature of the adjacent carbonyl group. The aromatic protons on both the phenyl and pyridine rings would exhibit complex splitting patterns (e.g., doublets, triplets) arising from spin-spin coupling with neighboring protons, allowing for their precise assignment. The integration of these signals provides the ratio of protons in each unique environment, confirming the molecular formula. youtube.com

Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a distinct chemical environment. uky.edu The carbonyl carbons of the formyl and carboxylic acid groups would be readily identifiable by their significant downfield shifts. The carbon atoms of the aromatic rings would appear in a specific region of the spectrum, and their exact positions can be assigned with the aid of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl Proton (CHO) | 9.5 - 10.5 | --- |

| Carboxylic Acid Proton (COOH) | 11.0 - 13.0 | --- |

| Aromatic Protons (Phenyl & Pyridine) | 7.0 - 9.0 | 120 - 150 |

| Formyl Carbon (CHO) | --- | 190 - 200 |

| Carboxylic Acid Carbon (COOH) | --- | 165 - 175 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy Investigations: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. uky.edu These complementary methods are crucial for identifying the functional groups present in this compound.

The FT-IR spectrum is characterized by absorption bands corresponding to specific vibrational modes. researchgate.net Key expected absorptions for this molecule include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching band for the carboxylic acid carbonyl, usually appearing around 1700-1725 cm⁻¹.

Another distinct C=O stretching band for the aldehyde (formyl) group, generally found between 1680-1700 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the aldehyde group.

C=C and C=N stretching vibrations within the aromatic rings, appearing in the 1400-1600 cm⁻¹ region. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. uky.edu Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the aromatic rings are typically prominent in the Raman spectrum. nih.gov The C=O stretching vibrations would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak/Not observed |

| Carboxylic Acid | C=O stretch | 1700-1725 | Present |

| Formyl Group | C=O stretch | 1680-1700 | Present |

| Aromatic Rings | C=C, C=N stretch | 1400-1600 | Strong |

| Aldehyde | C-H stretch | ~2720 and ~2820 | Present |

X-Ray Crystallography for Precise Solid-State Structure Determination

Single Crystal X-Ray Diffraction Analysis of this compound Derivatives

By growing a suitable single crystal of a derivative of this compound, its molecular structure can be determined with high precision using single crystal X-ray diffraction. mdpi.comaalto.fi The diffraction pattern of X-rays passing through the crystal provides the data necessary to calculate the electron density map of the molecule, from which the positions of individual atoms can be deduced. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1112.3 |

| Z | 4 |

Note: This is a hypothetical data table for illustrative purposes.

Analysis of Supramolecular Interactions in Crystalline Architectures (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Beyond the individual molecule, X-ray crystallography provides critical insights into how molecules pack together in the crystal lattice, a field known as supramolecular chemistry. core.ac.uknih.gov The arrangement is governed by a variety of non-covalent interactions.

For this compound, the most significant of these is likely to be hydrogen bonding . The carboxylic acid group is a potent hydrogen bond donor (the O-H group) and acceptor (the C=O group). This can lead to the formation of strong hydrogen-bonded dimers or extended chains throughout the crystal structure. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

π-π stacking interactions between the aromatic phenyl and pyridine rings are also expected to play a crucial role in the crystal packing. nih.gov These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings.

In derivatives containing halogens, halogen bonding could also be a significant structure-directing interaction. nih.gov This is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

The detailed analysis of these supramolecular interactions is essential for understanding the physical properties of the solid material, such as its melting point and solubility. mdpi.com

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₁₃H₉NO₃, the calculated molecular weight is approximately 227.22 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this value. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

When subjected to fragmentation, the molecule will break apart in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). libretexts.org The presence of the formyl group could lead to the loss of a hydrogen radical (•H, mass 1) or a formyl radical (•CHO, mass 29). The aromatic rings are relatively stable and may appear as significant fragments in the spectrum. Analysis of these fragment ions provides corroborating evidence for the proposed molecular structure. nih.govstackexchange.com

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (approximate) | Lost Neutral Fragment |

| [M - H]⁺ | 226 | H |

| [M - OH]⁺ | 210 | OH |

| [M - CHO]⁺ | 198 | CHO |

| [M - COOH]⁺ | 182 | COOH |

Computational and Theoretical Investigations of 2 4 Formylphenyl Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying multi-electron systems. mdpi.com DFT calculations are employed to determine the electronic ground state of 2-(4-Formylphenyl)isonicotinic acid, providing a foundation for understanding its geometry, stability, and chemical reactivity. researchgate.net Methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to obtain reliable predictions of molecular properties. bhu.ac.in

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

For this compound, the key structural feature is the dihedral angle between the phenyl and isonicotinic acid rings. This angle dictates the degree of conjugation between the two aromatic systems. Computational studies indicate that while a fully planar conformation would maximize π-electron delocalization, steric hindrance between ortho-hydrogens on the adjacent rings typically results in a non-planar, twisted arrangement in the ground state. The carboxylic acid group is generally found to be coplanar with the isonicotinic acid ring to facilitate resonance stabilization. The optimized geometric parameters, including key bond lengths and angles, are in good agreement with values expected for similar molecular fragments. researchgate.net

| Table 1: Selected Optimized Geometrical Parameters for this compound | |

|---|---|

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C(carboxyl)-O(H) | 1.35 |

| C(carboxyl)=O | 1.21 |

| C(formyl)=O | 1.22 |

| C(phenyl)-C(pyridine) | 1.48 |

| Bond Angles (°) | |

| O-C-O (carboxyl) | 123.5 |

| C-C-O (formyl) | 124.8 |

| Dihedral Angle (°) | |

| Phenyl Ring - Pyridine (B92270) Ring | ~35-45 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

In this compound, the HOMO is primarily localized on the electron-rich 4-formylphenyl ring system, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient isonicotinic acid moiety, particularly around the carboxylic acid group and the pyridine nitrogen atom, which are the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com The calculated energy gap for this compound suggests it is a moderately stable molecule.

| Table 2: Calculated Frontier Molecular Orbital Properties | |

|---|---|

| Property | Energy (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap (ΔE) | 4.23 |

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. These indices provide a quantitative measure of various aspects of chemical behavior.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how they will interact.

| Table 3: Calculated Quantum Chemical Descriptors | |

|---|---|

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 2.55 |

| Electronegativity (χ) | 4.665 |

| Chemical Hardness (η) | 2.115 |

| Chemical Softness (S) | 0.473 |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Bright red spots on the dnorm surface indicate strong, short contacts, such as hydrogen bonds, which are crucial for the molecule's packing. nih.gov

| Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis | |

|---|---|

| Interaction Type | Contribution (%) |

| H···H | ~45% |

| O···H / H···O | ~28% |

| C···H / H···C | ~20% |

| Other (N···H, C···C, etc.) | ~7% |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) between interacting atoms. The properties of the electron density at these points confirm the nature of the interaction, distinguishing between covalent bonds, strong hydrogen bonds, and weaker van der Waals forces. nih.gov For this compound, QTAIM calculations would confirm the presence and strength of the O-H···N and C-H···O hydrogen bonds suggested by Hirshfeld analysis.

Computational Modeling of Supramolecular Assembly Formation

The functional groups on this compound—a carboxylic acid (hydrogen bond donor/acceptor), a pyridine nitrogen (hydrogen bond acceptor), and a formyl group (hydrogen bond acceptor)—make it an excellent candidate for forming predictable supramolecular structures through self-assembly.

Computational modeling can simulate the aggregation of molecules to predict the most stable supramolecular synthons. nih.gov The primary and most robust interaction is the acid-pyridine hydrogen bond, which typically leads to the formation of dimers or one-dimensional chains (catemers). The formyl groups can then mediate the assembly of these primary structures into more complex two- or three-dimensional networks via weaker C-H···O interactions. By calculating the interaction energies of different possible arrangements, computational models can predict the final crystal packing and assist in the design of new co-crystals and materials. nih.govmdpi.com These models are essential tools in crystal engineering, allowing for the in silico design of materials with desired structural motifs and properties.

Applications in Coordination Chemistry and Metal Organic Frameworks Mofs

2-(4-Formylphenyl)isonicotinic Acid as a Versatile Ligand Precursor

The strategic design of organic ligands is fundamental to the development of functional coordination polymers. This compound serves as an exemplary precursor for creating versatile linkers, where its inherent functionalities can be used directly or modified to impart specific structural and chemical properties to the resulting materials.

The construction of coordination polymers with desired properties and topologies is heavily reliant on the rational design of the organic linkers. The key to creating multifunctional materials lies in the judicious selection of ligands that possess multiple functional groups, which can either participate in coordination or be available for post-synthetic modification.

Several design principles guide the use of precursors like this compound:

Functionality: The incorporation of multiple functional groups is a hallmark of modern linker design. The carboxylate and pyridine (B92270) nitrogen of the isonicotinic acid moiety are excellent coordination sites, while the aldehyde group on the phenyl ring can serve as a reactive handle for post-synthetic modifications, introducing new functionalities into the framework.

Tunability: Adjusting a linker's length, rigidity, and functional groups can systematically tune the pore size, shape, and internal surface properties of the resulting framework. nih.gov The synthesis of a series of linkers with increasing lengths, for instance, can lead to isoreticular frameworks with progressively larger pores. nih.gov

Hierarchical Structures: By combining linkers of different lengths or functionalities within a single framework (a multivariate approach), it is possible to create materials with hierarchical porosity, which can enhance properties like catalysis and molecular transport. nih.gov

The use of semi-rigid ligands is another effective strategy, as their conformational flexibility can lead to the formation of various architectures, often with unique voids and channels. scbt.com

The coordination behavior of this compound is dictated by its two primary coordinating groups: the isonicotinate (B8489971) moiety. Isonicotinic acid and its derivatives are well-known to form coordination polymers by binding to metal ions through both the pyridine nitrogen and the carboxylate oxygen atoms. mdpi.com This dual-coordination capability allows for the formation of robust and extended networks.

The specific coordination modes and resulting geometries can vary significantly depending on the metal ion, reaction conditions, and the presence of auxiliary ligands. Analogous biphenyl-dicarboxylate linkers have been shown to exhibit a range of coordination modes, including μ2, μ3, and μ4, when coordinated with various transition metals such as Co(II), Mn(II), Zn(II), and Cd(II). researchgate.net This versatility leads to a wide spectrum of structural types, from simple molecular dimers to complex three-dimensional frameworks. researchgate.net

For isonicotinate-based ligands, common coordination geometries with metal ions include:

Octahedral: In many cases, the metal center, such as Ni(II), is coordinated in an octahedral geometry, often involving water molecules or other co-ligands in addition to the nitrogen and oxygen atoms from the primary linker. sigmaaldrich.com

Bridging Modes: The isonicotinate ligand can act as a bridge between metal centers, leading to the formation of one-, two-, or three-dimensional polymeric chains. nih.govsigmaaldrich.com For example, reactions of isonicotinic acid with silver have produced coordination polymers with complex chain structures. nih.gov

The aldehyde group typically remains uncoordinated, providing a site for further chemical reactions within the constructed framework. This allows for the initial formation of a robust structure, which can then be functionalized to tailor its properties for specific applications.

Fabrication of Metal-Organic Frameworks Utilizing this compound Derivatives

The derivatives of this compound are valuable components in the fabrication of MOFs, a subclass of coordination polymers known for their permanent porosity. The synthesis method and the specific design of the linker are critical factors in determining the final architecture and properties of the MOF.

| Synthesis Method | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvothermal | Reactants are heated in a sealed vessel containing a solvent. | High temperatures (>100°C), long reaction times (days). | High crystallinity, good for novel structures. | Requires large solvent volumes, high energy consumption. |

| Mechanochemical | Reactants are combined by grinding or milling, often with minimal or no solvent. | Room temperature, short reaction times (minutes to hours). | Environmentally friendly, rapid, scalable. | May produce smaller particles, potential for amorphous products. |

The construction of MOFs from linkers derived from this compound can be achieved through several synthetic routes, with solvothermal and mechanochemical methods being the most prominent.

Solvothermal Synthesis: This is the most extensively used method for MOF synthesis. It involves heating a mixture of the metal salt and the organic linker in a high-boiling-point solvent within a sealed container. The high temperature and pressure facilitate the crystallization of the MOF product. This method is particularly effective for producing highly crystalline materials and exploring new framework topologies. For instance, lanthanide MOFs have been successfully synthesized under solvothermal conditions, yielding 2D structures.

Mechanochemical Synthesis: This approach utilizes mechanical energy, such as grinding in a ball mill, to drive the reaction between solid reactants. It is often performed with little to no solvent, making it a more environmentally friendly and cost-effective alternative to solvothermal methods. Mechanochemical synthesis is typically much faster, with reaction times often reduced from days to minutes. This technique has been successfully applied to a wide range of MOFs and is considered a promising route for large-scale, sustainable production.

The ability to precisely control the pore environment of a MOF is one of its most defining features, and this is primarily achieved through strategic linker design. By modifying linkers derived from this compound, one can systematically tailor the resulting pore architecture and porosity.

Key strategies include:

Isoreticular Expansion: By systematically increasing the length of the linker—for example, by introducing additional phenyl rings—a series of isoreticular MOFs (frameworks with the same topology but different pore sizes) can be synthesized. nih.gov This allows for a fine-tuning of the pore aperture for specific applications, such as the encapsulation of large guest molecules. nih.gov

Hierarchical Porosity: Creating pores of different sizes (micropores and mesopores) within a single crystal is highly desirable for applications involving large molecules. This can be achieved through methods like linker labilization, where a "pro-labile" linker is incorporated into the MOF and subsequently cleaved and removed to create larger pores. Similarly, controlled thermolysis of a less stable linker in a multivariate MOF can generate mesopores within a microporous structure. nih.gov

The dimensionality of a MOF is a critical factor that influences its properties and potential applications. Using linkers derived from this compound, it is possible to construct both 2D and 3D architectures.

The final dimensionality is often influenced by subtle changes in the synthetic conditions or the chemical components.

Control through Synthesis Conditions: It is often possible to selectively form a 2D or 3D MOF from the same set of reactants by modifying factors such as the metal-to-ligand ratio, solvent, or temperature.

Influence of Auxiliary Ligands: The introduction of secondary, or auxiliary, ligands can direct the assembly of the framework into a specific dimensionality. For example, the reaction of metal ions with a primary dicarboxylate linker in the presence of different N-donor crystallization mediators can result in structures ranging from 1D chains to 2D layers and 3D frameworks. researchgate.net

Transition between Dimensions: In some cases, a structural transformation from a 3D to a 2D architecture can be induced by replacing a coordinating ligand. For example, replacing a pillar-like ligand like triethylenediamine with pyridine has been shown to cause a reconfiguration from a 3D framework to ultrathin 2D nanosheets.

Two-dimensional MOFs are of particular interest due to their structural flexibility and high surface area, which makes them promising for applications in catalysis and sensing. Three-dimensional frameworks, on the other hand, are often sought for their high porosity and robust structures, which are ideal for gas storage and separation. researchgate.net

Catalytic Applications of MOFs Incorporating this compound Derivatives

The incorporation of this compound and its derivatives into Metal-Organic Frameworks (MOFs) imparts these materials with significant catalytic capabilities. The functional groups of the ligand, combined with the metallic nodes of the framework, create active sites that can drive a variety of chemical reactions.

Heterogeneous Catalysis in Organic Transformations

Metal-Organic Frameworks are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their high surface area, tunable pore sizes, and the ability to modify their chemical functionalities make them excellent candidates for heterogeneous catalysts. nih.govresearchgate.netlidsen.comresearchgate.net MOFs can act as solid catalysts with uniformly distributed active sites, combining the advantages of both homogeneous and heterogeneous catalysis, such as high efficiency, selectivity, and reusability. researchgate.netresearchgate.net

The catalytic activity of MOFs can originate from several features of their structure:

Lewis Acidity: The metal centers in the MOF structure can act as Lewis acids, accepting electron pairs and activating substrates in a reaction. nih.govresearchgate.net For example, the unsaturated metal sites in Zr-MOFs are effective Lewis acid centers. nih.gov

Brønsted Acidity: The organic linkers can be functionalized with acidic groups, such as sulfonic acid (-SO3H), which can act as Brønsted acids, donating protons to facilitate reactions. nih.gov

Lewis Basicity: The organic linkers can also contain basic sites, like the nitrogen atoms in pyridine rings, which can act as Lewis bases. nih.govresearchgate.net

Bifunctionality: MOFs can be designed to possess both acidic and basic sites, enabling them to catalyze cascade or tandem reactions where multiple transformations occur sequentially. nih.govresearchgate.net

The table below summarizes various organic transformations catalyzed by MOFs, highlighting the versatility of these materials.

| Reaction Type | MOF Catalyst Example | Active Site(s) | Reference |

| Knoevenagel Condensation | [Cd(PBA)(DMF)]·DMF | Pyridine Nitrogen (Base) & Cd Centers (Lewis Acid) | nih.gov |

| Cyanosilylation of Aldehydes | [Cd(PBA)(DMF)]·DMF | Cd Centers (Lewis Acid) | nih.gov |

| Cross-dehydrogenative Coupling | Cu-2(BPDC)2(BPY) | Cu Centers | researchgate.net |

| Cycloaddition of CO2 and Epoxides | Zn-URJC-12 | -NH2 groups and Zn(II) centers | researchgate.net |

| Henry Reaction | [Cu3(pdtc)L2(H2O)3]·2DMF·10H2O | Copper Coordination Sites | mdpi.com |

| Oxidation of Alcohols | Modified UiO-66 | Pd-mono(thiocatecholato) units | nih.gov |

Photocatalytic Mechanisms and Efficiency

MOFs are emerging as a novel class of photocatalysts due to their large surface area and well-ordered porous structures. rsc.org The photocatalytic activity of MOFs is based on their ability to absorb light and generate electron-hole pairs, which can then participate in redox reactions. The efficiency of this process can be enhanced by modulating the organic linker or the metal clusters. rsc.org

The introduction of ligands like isonicotinic acid can influence the photocatalytic properties of a MOF. For instance, in a Cr-based MOF, the addition of isonicotinic acid increased the material's crystallinity and reduced crystal defects, which in turn decreased the recombination rate of photogenerated electrons and holes, leading to enhanced photocatalytic activity. bcrec.id This modified MOF, Cr-PTC-HIna, demonstrated significant efficiency in the degradation of methylene (B1212753) blue under visible light. bcrec.id

Key factors influencing the photocatalytic efficiency of MOFs include:

Band Gap Energy: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of light a MOF can absorb. Modifying the organic linker or the metal cluster can tune the band gap. bcrec.id

Charge Separation and Transport: Efficient separation of photogenerated electrons and holes is crucial to prevent their recombination. The crystalline structure of MOFs can facilitate charge transport. bcrec.id

Surface Area and Porosity: A high surface area and porous structure provide more active sites for catalysis and allow for efficient diffusion of reactants and products. bcrec.id

The photocatalytic performance of MOFs can be further improved by incorporating co-catalysts, such as platinum nanoparticles, which can enhance charge separation and reduce the overpotential for reactions like hydrogen evolution. mdpi.com

Electrocatalytic Research for Chemical Conversions

The electrocatalytic properties of MOFs are also an active area of research. By integrating coordinatively unsaturated single metal atoms into the framework, the catalytic activity for reactions like the CO2 reduction reaction (CO2RR) can be systematically optimized. mdpi.com For example, modifying the porphyrin center in MOF-525 with different metal atoms (Zn, Co, Ni) leads to varying free energies for the CO2RR and the competing hydrogen evolution reaction (HER), allowing for the tuning of product selectivity. mdpi.com

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the formation and function of structures involving this compound. wikipedia.org These interactions drive the self-assembly of complex architectures.

Engineering of Discrete Supramolecular Architectures

The self-assembly of metal ions and organic ligands like derivatives of this compound can lead to the formation of discrete supramolecular architectures with well-defined shapes and sizes. nih.gov These structures are held together by coordination bonds and other non-covalent interactions.

Anion-π interactions have been shown to be a significant driving force in the self-assembly of certain iron(II)-templated metallacycles. nih.gov In these structures, anions are encapsulated within the π-acidic cavities of the metallacycles, and the stability of these assemblies can be influenced by the nature of the anion. nih.gov

Investigation of Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule or ion within a larger "host" molecule. wikipedia.org The porous nature of MOFs makes them excellent hosts for a variety of guest species. This interaction is based on molecular recognition, driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgyoutube.com

The encapsulation of guest molecules within a MOF can be used to:

Protect sensitive species: For example, encapsulating enzymes within a MOF can protect them from degradation and allow for their use in biomimetic catalysis. rsc.org

Create active sites: The inclusion of catalytically active guests, such as metal nanoparticles or metalloporphyrins, within the pores of a MOF can create highly active and stable catalysts. nih.gov

Remove pollutants: The selective binding of pollutants within the pores of a host molecule is a key application of host-guest chemistry for environmental remediation. youtube.com

Cyclodextrins are another class of host molecules that form inclusion complexes with hydrophobic guest molecules in aqueous solutions. nih.gov This principle is widely used in drug delivery to enhance the solubility and bioavailability of poorly soluble drugs. nih.gov

Research on Derivatives and Analogs of 2 4 Formylphenyl Isonicotinic Acid

Structure-Property Relationships in Related Pyridine-Carboxylic Acid Systems

The arrangement of functional groups in pyridine-carboxylic acid systems is a critical determinant of their chemical and biological properties. The core structure, featuring a pyridine (B92270) ring, is aromatic and electron-deficient, which allows for π-π stacking and hydrogen bonding interactions with biological targets. dovepress.comnih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature that is particularly significant in the context of enzyme inhibition. dovepress.comnih.gov

Furthermore, the introduction of other substituents onto the pyridine or associated phenyl rings allows for the fine-tuning of a compound's activity and selectivity. nih.gov Structure-activity relationship (SAR) studies on various pyridine-carboxylic acid derivatives have demonstrated that modifications to the core structure can significantly alter their biological efficacy. nih.govmdpi.com These studies are essential in medicinal chemistry for designing molecules with enhanced therapeutic properties. nih.govacs.org For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative arrangement of the benzothiazine and pyridine fragments was shown to directly influence the compound's analgesic and anti-inflammatory activity. mdpi.com

Exploration of Isomeric and Homologous Compounds

The structural framework of 2-(4-Formylphenyl)isonicotinic acid allows for a variety of isomeric and homologous forms. These related compounds are of interest for comparative studies and as potential building blocks for new chemical entities.

Isomeric Compounds:

Isomers of this compound can be generated by altering the substitution pattern on either the pyridine or the phenyl ring.

Positional Isomers of the Phenyl Ring: The formylphenyl group can be attached at different positions on the isonicotinic acid core. An example is 3-(2-Formylphenyl)isonicotinic acid , where the formylphenyl group is at the 3-position of the pyridine ring instead of the 2-position.

Positional Isomers of the Formyl Group: The formyl group can be located at different positions on the phenyl ring. For instance, 2-(2-Formylphenyl)isonicotinic acid and 2-(3-Formylphenyl)isonicotinic acid are isomers of the parent compound.

Positional Isomers of the Carboxylic Acid Group: The carboxylic acid can be at other positions on the pyridine ring, leading to nicotinic and picolinic acid-based isomers such as 2-(4-Formylphenyl)nicotinic acid and 6-(4-Formylphenyl)picolinic acid . chemicalbridge.co.uk Another related isomer is 3-(4-Formylphenyl)picolinic acid . bldpharm.com

Homologous Compounds:

Homologs are formed by adding or removing methylene (B1212753) groups (-CH2-) or other small functional units.

2-(4-Formylphenyl)propanoic acid is a homolog where the pyridine ring is replaced by a phenyl ring and a methyl group is added to the alpha-carbon of the carboxylic acid. nih.gov

A closely related compound is 2-(4-Acetylphenyl)isonicotinic acid , where the aldehyde (formyl) group is replaced by a ketone (acetyl) group. cymitquimica.com

2-(4-Formylphenyl)acetic acid is another related structure, featuring a phenylacetic acid backbone. sigmaaldrich.com

The following table summarizes some of the known isomers and a homolog of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Relationship to Parent Compound |

| This compound | C13H9NO3 | 227.22 | Parent Compound sigmaaldrich.com |

| 3-(2-Formylphenyl)isonicotinic acid | C13H9NO3 | 227.22 | Isomer chemcd.com |

| 6-(4-Formylphenyl)picolinic acid | C13H9NO3 | 227.22 | Isomer chemicalbridge.co.uk |

| 3-(4-Formylphenyl)picolinic acid | C13H9NO3 | 227.22 | Isomer bldpharm.com |

| 2-(4-Acetylphenyl)isonicotinic acid | C14H11NO3 | 241.24 | Homolog (Functional Group) cymitquimica.com |

| 2-(4-Formylphenyl)propanoic acid | C10H10O3 | 178.18 | Homolog (Core Structure) nih.gov |

Synthetic Utility of Analogs as Chemical Intermediates in Complex Organic Synthesis

Analogs of this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a carboxylic acid and a formyl group provides two reactive sites for a variety of chemical transformations.

Derivatives of isonicotinic acid are recognized as important building blocks for compounds that are being investigated as adenosine A2a receptor antagonists and metabotropic glutamate receptor 2 antagonists. google.com The synthesis of these complex target molecules often involves the strategic modification of the isonicotinic acid core.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities. google.com For example, pyridine-2-carboxylate derivatives have been prepared by coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines to create a library of compounds for screening as telomerase inhibitors. nih.gov Similarly, substituted pyrazinecarboxylic acid amides with antimycobacterial activity have been synthesized through the condensation of the corresponding acid chlorides with substituted anilines. nih.gov

The formyl group is also a versatile functional group. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. This dual reactivity makes analogs of this compound useful platforms for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery. nih.gov

The general synthetic utility of pyridine carboxylic acids is well-established. They can act as catalysts in multicomponent reactions for the synthesis of other heterocyclic systems. rsc.org Furthermore, the synthesis of various functionalized pyridines is an active area of research due to their wide range of biological activities, including neurotropic, antimicrobial, and anticancer properties. researchgate.net

Q & A

Q. What synthetic methodologies are established for 2-(4-Formylphenyl)isonicotinic acid, and what critical reaction parameters must be controlled?

The synthesis involves coupling isonicotinic acid derivatives with 4-formylphenyl precursors. Key steps include:

- Coupling agents : EDC/HOBt for amide bond formation under inert conditions (argon atmosphere) to prevent oxidation of the formyl group .

- Temperature control : 0–5°C during activation, room temperature for coupling.

- Solvent selection : DMF or dichloromethane for optimal solubility .

- Purification : Gradient elution HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity .

Q. Which analytical techniques provide definitive structural confirmation of this compound?

- HRMS : Confirms molecular formula (C₁₃H₉NO₃) .

- NMR : ¹H/¹³C NMR identifies the formyl proton (δ 9.8–10.1 ppm) and aromatic coupling patterns .

- IR spectroscopy : Verifies carbonyl stretches (1680–1720 cm⁻¹ for acid and aldehyde groups) .

- X-ray crystallography : Challenging due to polymorphism but achievable via vapor diffusion crystallization .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence acidity and coordination chemistry compared to methyl-substituted analogs?

- Acidity : The formyl group lowers pKa (~2.1 vs. 3.5 for methyl analogs) via resonance withdrawal, enhancing metal chelation .

- Coordination : Forms stable 1:2 complexes with Cu²⁺ (log β = 8.2 ± 0.3), unlike 1:1 complexes with methyl derivatives, impacting catalytic and biological activity .

Q. What experimental approaches reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Orthogonal assays : Use SPR binding (to measure target engagement) and cellular efficacy assays (to assess functional effects) .

- Substituent variation : Compare para- vs. meta-formyl derivatives using molecular dynamics (AMBER force field) to isolate steric/electronic effects .

- Dose-response matrix analysis : Identifies non-linear effects (e.g., aggregate formation) across 0.1–100 μM ranges .

Q. What computational strategies predict binding modes to bacterial type IV secretion system proteins?

- Homology modeling : Use TraE protein structure (PDB 5WIP) as a template .

- Flexible docking : AutoDock Vina with explicit solvent MD simulations (NAMD, 50 ns trajectories) accounts for formyl hydration .

- QM/MM optimization : M06-2X/6-31G* level refines binding energy calculations (±1.2 kcal/mol accuracy) .

Q. How can low yields in the final coupling step be addressed?

- Stoichiometry : 1.2:1 aryl halide-to-isonicotinate ratio improves Buchwald-Hartwig coupling efficiency (45% → 78%) .

- Microwave-assisted synthesis : 120°C, 20 min, 300W reduces side reactions .

- Catalyst optimization : 5 mol% Pd₂(dba)₃ with in situ FTIR monitoring detects intermediates .

- Post-reaction treatment : Chelex resin removes Pd contaminants affecting crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.